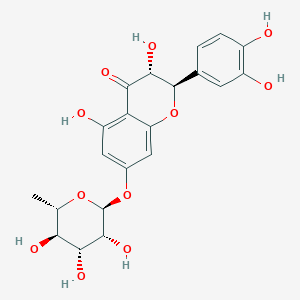

![molecular formula C16H24N2O B162112 N-[[1-(diméthylamino)cyclohexyl]méthyl]benzamide CAS No. 63886-94-2](/img/structure/B162112.png)

N-[[1-(diméthylamino)cyclohexyl]méthyl]benzamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

AH 7563 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Analytical Chemistry: It serves as a reference standard for the identification and quantification of similar compounds in various samples.

Pharmacology: AH 7563 is used to study the binding affinity and activity of opioid receptors, aiding in the development of new analgesics.

Forensic Science: The compound is utilized in forensic toxicology to detect and analyze opioid-related substances in biological samples

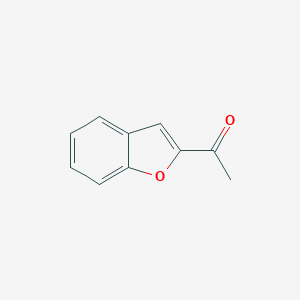

Mécanisme D'action

AH 7563 exerce ses effets en se liant aux récepteurs opioïdes du système nerveux central. Cette interaction conduit à l’activation de voies de signalisation intracellulaires, entraînant des effets analgésiques et euphoriques. Les principales cibles moléculaires sont les récepteurs mu-opioïdes, qui médient les actions pharmacologiques du composé .

Analyse Biochimique

Biochemical Properties

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide acts as an agonist at the μ-opioid receptor . Its analgesic activity may also involve κ-opioid receptors . The compound has been shown in animals to be generally equipotent to morphine .

Cellular Effects

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide is a central nervous system depressant . In addition to analgesia, it can cause relaxation, euphoria, and alertness . Occasional itching, nausea, and tremors have been described by self-reporting users .

Molecular Mechanism

The molecular mechanism of N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide involves its binding to the μ-opioid receptor . This binding can lead to a decrease in the perception of pain, similar to other opioids .

Temporal Effects in Laboratory Settings

It has been associated with some cases of non-fatal and fatal intoxication .

Dosage Effects in Animal Models

In animal models, N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide has been shown to be generally equipotent to morphine

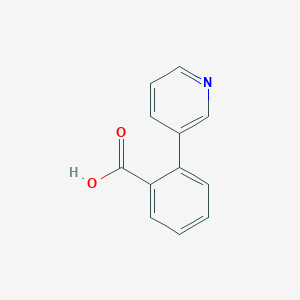

Méthodes De Préparation

La synthèse de AH 7563 implique la réaction du 1-(diméthylamino)cyclohexane avec le chlorure de benzoyle dans des conditions spécifiques. La réaction se produit généralement en présence d’une base comme la triéthylamine pour neutraliser l’acide chlorhydrique formé pendant la réaction. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le composé final .

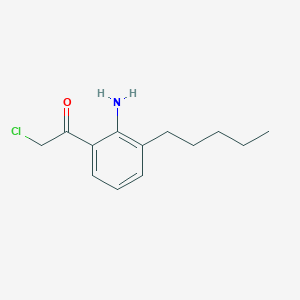

Analyse Des Réactions Chimiques

AH 7563 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.

Substitution : AH 7563 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.

Applications de la recherche scientifique

AH 7563 est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, citons :

Chimie analytique : Il sert de standard de référence pour l’identification et la quantification de composés similaires dans divers échantillons.

Pharmacologie : AH 7563 est utilisé pour étudier l’affinité de liaison et l’activité des récepteurs opioïdes, ce qui contribue au développement de nouveaux analgésiques.

Sciences médico-légales : Le composé est utilisé en toxicologie médico-légale pour détecter et analyser les substances liées aux opioïdes dans les échantillons biologiques

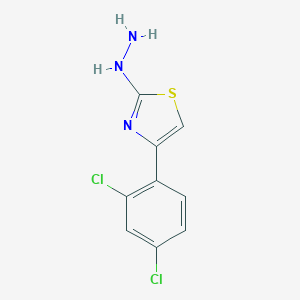

Comparaison Avec Des Composés Similaires

AH 7563 est structurellement similaire à d’autres opioïdes synthétiques tels que U-47700 et le bromadol. il est unique par son affinité de liaison spécifique et son profil pharmacologique. Contrairement à certains autres opioïdes, AH 7563 possède une structure chimique distincte qui influence son interaction avec les récepteurs opioïdes et sa puissance globale .

Des composés similaires comprennent :

- U-47700

- Bromadol

- Analogues du fentanyl

Ces composés partagent des propriétés pharmacologiques similaires mais diffèrent par leurs structures chimiques et leurs effets spécifiques .

Propriétés

IUPAC Name |

N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-18(2)16(11-7-4-8-12-16)13-17-15(19)14-9-5-3-6-10-14/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBMAHMMQCNOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980781 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63886-94-2 | |

| Record name | N-[[1-(Dimethylamino)cyclohexyl]methyl]-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

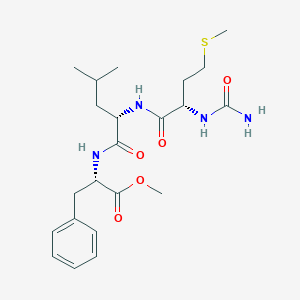

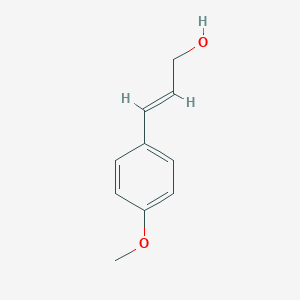

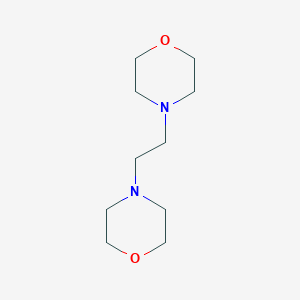

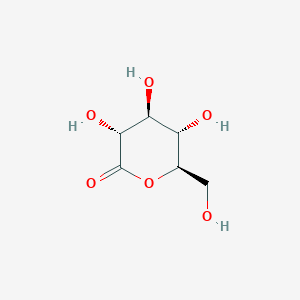

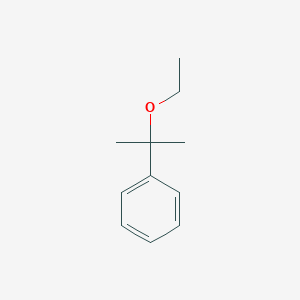

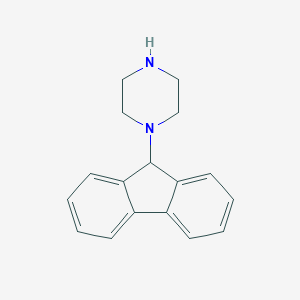

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid;(2S)-2,6-diaminohexanoic acid](/img/structure/B162036.png)

![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)